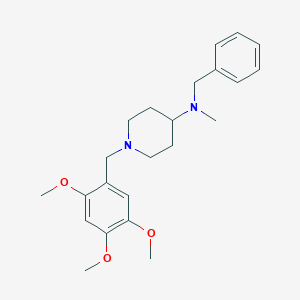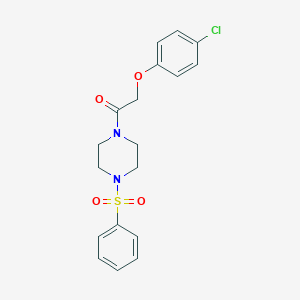![molecular formula C23H31N3S B247671 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as P-MPPP or 4-methyl-4-phenylpiperidine. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine agonist, meaning it stimulates the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P-MPPP are still being studied. However, it has been shown to have a significant impact on the levels of dopamine in the brain. This can lead to various effects, including increased motor function, improved mood, and reduced pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine in lab experiments is its potential to act as a dopamine agonist. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using P-MPPP in lab experiments is its potential to cause neurotoxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine. One potential area of research is the development of new medications for the treatment of Parkinson's disease and other neurological disorders. Another area of research is the investigation of the potential use of P-MPPP as an analgesic and antidepressant. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine involves several steps. The first step involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form the final compound, P-MPPP.
Wissenschaftliche Forschungsanwendungen
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In pharmacology, P-MPPP has been investigated for its potential use as a medication for the treatment of Parkinson's disease. It has also been studied for its potential use as an analgesic and antidepressant.
Eigenschaften
Molekularformel |
C23H31N3S |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3S/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChI-Schlüssel |
POEYTQNZCLNHEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)






![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


